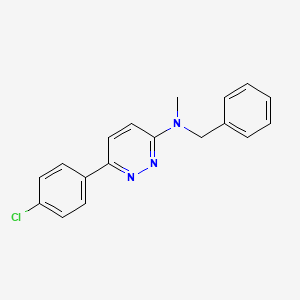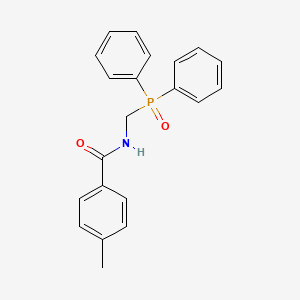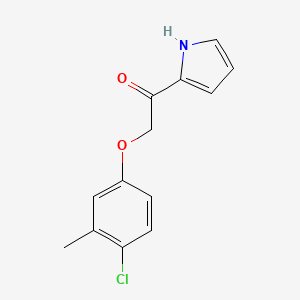![molecular formula C19H33NO3S B12191061 (3-Methoxypropyl){[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine](/img/structure/B12191061.png)
(3-Methoxypropyl){[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxypropyl){[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine is a complex organic compound with the molecular formula C19H33NO3S. It is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further substituted with methylethyl groups. The compound also contains a methoxypropyl group attached to the nitrogen atom of the sulfonyl amine. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxypropyl){[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine typically involves a multi-step process. One common method includes the reaction of 2,4,6-tris(methylethyl)phenylsulfonyl chloride with 3-methoxypropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxypropyl){[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The methoxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Methoxypropyl){[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine finds applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Methoxypropyl){[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxypropyl group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(3-Methoxypropyl){[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine: Unique due to its specific substitution pattern and combination of functional groups.
1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole compound with dichloromanganese dihydrate: Contains a triazole ring and manganese, differing significantly in structure and properties.
Imidazole-containing compounds: Known for their broad range of biological activities, but structurally distinct from this compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of a sulfonyl group with a methoxypropylamine moiety, which imparts distinct chemical reactivity and potential biological activities not commonly found in other similar compounds.
Properties
Molecular Formula |
C19H33NO3S |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H33NO3S/c1-13(2)16-11-17(14(3)4)19(18(12-16)15(5)6)24(21,22)20-9-8-10-23-7/h11-15,20H,8-10H2,1-7H3 |
InChI Key |
FCPBEHKXOXLTHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NCCCOC)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-hydroxy-N-{(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12190997.png)
![2-(6-bromo-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B12191000.png)
![(4E)-1-benzyl-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-hydroxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12191011.png)

![1-(propan-2-yl)-N-(pyridin-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide](/img/structure/B12191031.png)
![N-[(2Z)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide](/img/structure/B12191036.png)
![(4E)-1-benzyl-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12191041.png)
![N-[(2-bromophenyl)ethyl]-2-{[2-(4-methylphenoxy)ethyl]amino}acetamide](/img/structure/B12191047.png)
![Cycloheptyl[(4-propoxynaphthyl)sulfonyl]amine](/img/structure/B12191050.png)

![4-Iodo-1-{[2-benzylbenzimidazolyl]sulfonyl}benzene](/img/structure/B12191077.png)

![Ethyl 1-{[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B12191085.png)
![7-bromo-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide](/img/structure/B12191086.png)
